

# Performance Overview: AV-105 vs. Mesylate Precursors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

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The following table summarizes the key quantitative data from studies utilizing the **AV-105** tosylate precursor for [ $^{18}\text{F}$ ]florbetapir synthesis and various mesylate precursors for the synthesis of other PET radiotracers.

Parameter	AV-105 (Tosylate Precursor) for [ $^{18}\text{F}$ ]florbetapir	Mesylate Precursors (for various tracers)
Radiochemical Yield (RCY)	14.2% $\pm$ 2.7% to 31.0% $\pm$ 2.8% (non-decay corrected)[1][2]	6% - 35% (for SERT imaging agents)[3]; 43% $\pm$ 8% (for [ $^{18}\text{F}$ ]FACH)[4]
Radiochemical Purity (RCP)	> 95% to > 98%[1][2]	> 97%[3]
Specific Activity (SA)	15-170 GBq/ $\mu\text{mol}$ (for SERT agents)[3]	Not consistently reported across all studies, but generally high.
Synthesis Time	~52 minutes[2]	75-90 minutes (including purification)[3]
Reaction Temperature	120 $^{\circ}\text{C}$ - 130 $^{\circ}\text{C}$ [1][2]	110 $^{\circ}\text{C}$ - 130 $^{\circ}\text{C}$ [5]
Leaving Group	Tosylate (-OTs)[1]	Mesylate (-OMs)[3][4]

## Experimental Protocols and Workflows

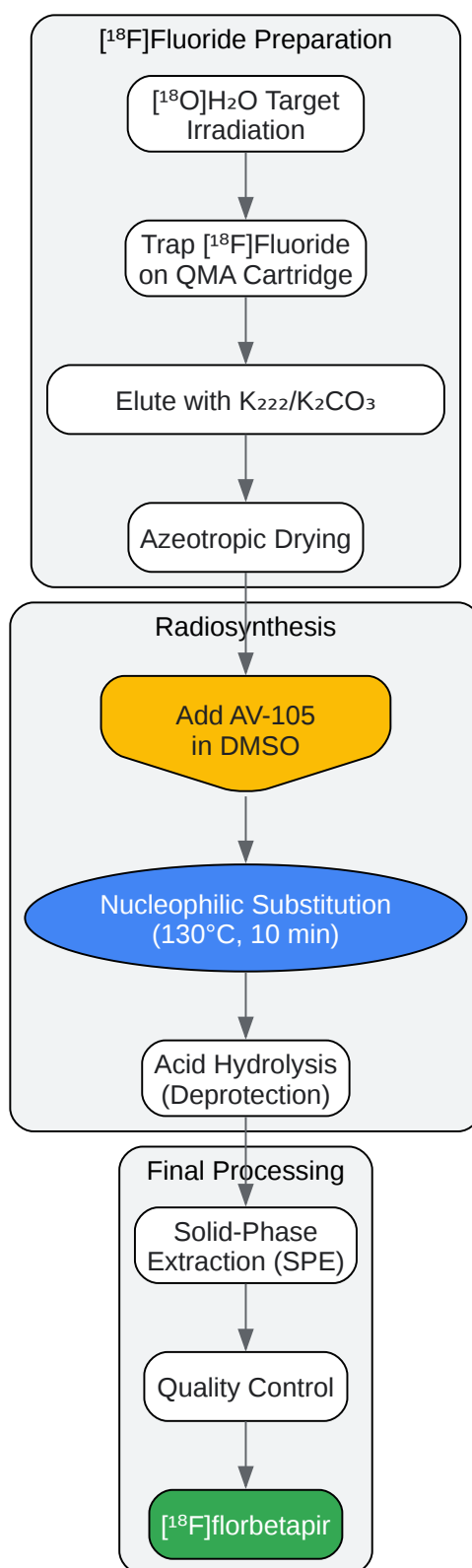
The general workflow for [ $^{18}\text{F}$ ]-radiolabeling using either tosylate or mesylate precursors is similar, involving the activation of [ $^{18}\text{F}$ ]fluoride and a subsequent nucleophilic substitution reaction.

## AV-105 (Tosylate Precursor) Radiolabeling Protocol for [ $^{18}\text{F}$ ]florbetapir

This protocol is based on automated synthesis methods described for producing [ $^{18}\text{F}$ ]florbetapir (also known as  $^{18}\text{F}$ -AV-45).

### Methodology:

- [ $^{18}\text{F}$ ]Fluoride Trapping: Aqueous [ $^{18}\text{F}$ ]fluoride, produced from a cyclotron, is trapped on an anion-exchange cartridge (e.g., QMA-Light).
- Elution and Drying: The [ $^{18}\text{F}$ ]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst like Kryptofix 2.2.2 ( $\text{K}_{222}$ ) and potassium carbonate ( $\text{K}_2\text{CO}_3$ ) in an acetonitrile/water mixture. The mixture is then azeotropically dried under vacuum and heat to remove water.
- Nucleophilic Substitution: The **AV-105** precursor (typically 2mg) dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [ $^{18}\text{F}$ ]F- $\text{K}_{222}$  complex. The reaction mixture is heated to  $130^\circ\text{C}$  for 10 minutes.<sup>[1]</sup> This step results in the formation of the Boc-protected intermediate, [ $^{18}\text{F}$ ]AV-45-Boc.
- Deprotection: The Boc protecting group is removed via acid hydrolysis.
- Purification: The crude reaction mixture is neutralized and then purified, often using solid-phase extraction (SPE) cartridges, to yield the final [ $^{18}\text{F}$ ]florbetapir product.<sup>[2]</sup>
- Quality Control: The final product is tested for radiochemical purity, pH, residual solvents, and other parameters to ensure it meets pharmacopeia standards.<sup>[1]</sup>



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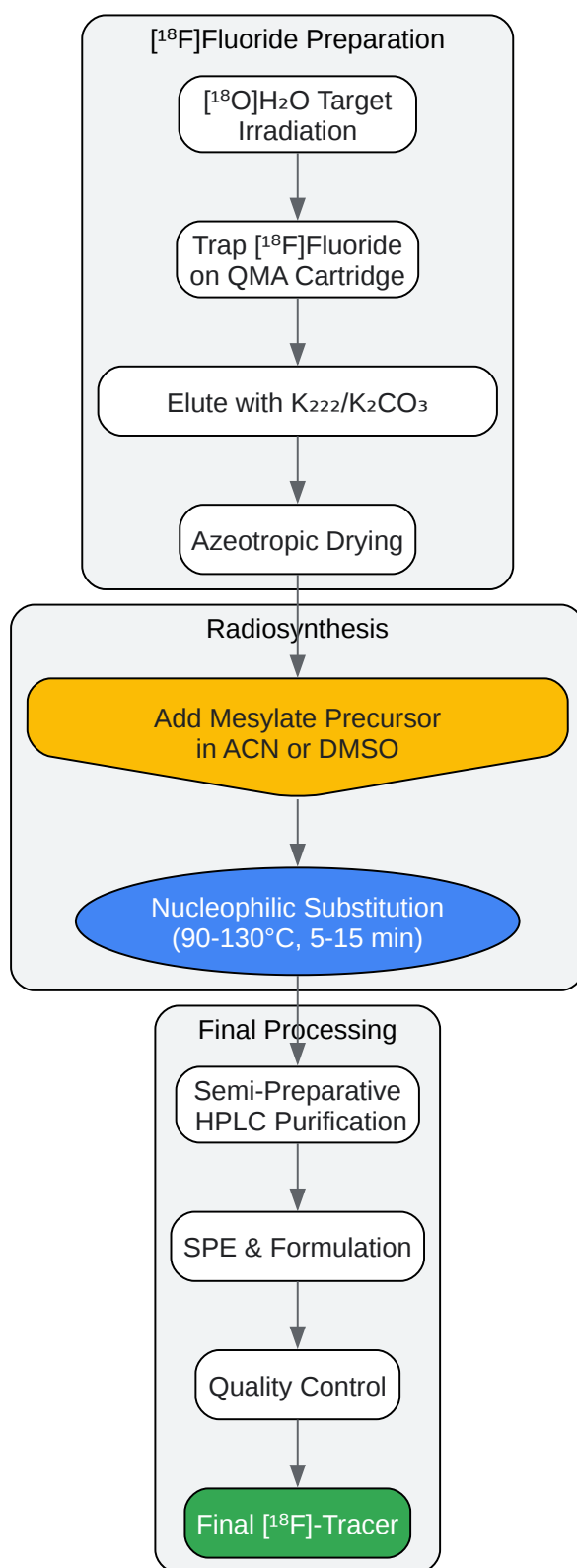
Workflow for  $[^{18}\text{F}]$ florbetapir synthesis using **AV-105**.

## General Mesylate Precursor Radiolabeling Protocol

This generalized protocol is derived from methods used for synthesizing various [ $^{18}\text{F}$ ]-labeled compounds via nucleophilic substitution on a mesylate leaving group.[\[3\]](#)[\[4\]](#)

### Methodology:

- [ $^{18}\text{F}$ ]Fluoride Preparation: Similar to the **AV-105** protocol, aqueous [ $^{18}\text{F}$ ]fluoride is trapped, eluted with  $\text{K}_{222}/\text{K}_2\text{CO}_3$ , and azeotropically dried.
- Nucleophilic Substitution: The mesylate precursor (e.g., 5 mg) is dissolved in a dry polar aprotic solvent (e.g., acetonitrile or DMSO) and added to the dried [ $^{18}\text{F}$ ]fluoride complex. The reaction is heated, typically between 90°C and 130°C, for 5 to 15 minutes.[\[5\]](#)
- Purification: This step is often more complex and may require semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [ $^{18}\text{F}$ ]-labeled product from the unreacted precursor and other byproducts.[\[5\]](#)
- Formulation: The collected HPLC fraction containing the product is typically reformulated into a physiologically compatible solution (e.g., buffered saline with ethanol), often involving an SPE step.
- Quality Control: Comprehensive QC tests are performed on the final formulated product.



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*General workflow for radiolabeling using mesylate precursors.*

## Objective Comparison and Discussion

- **Chemical Reactivity:** Both tosylate and mesylate are sulfonate esters that function as highly effective leaving groups for  $S_NAr$  or  $S_N2$  nucleophilic substitution reactions with  $[^{18}F]$ fluoride. There is no intrinsic, universal advantage of one over the other; the choice is typically dictated by the synthetic route to the precursor and the specific electronic and steric environment of the reaction site on the molecule.
- **Radiochemical Yield:** The reported yields are highly variable and substrate-dependent. While the one-step synthesis of  $[^{18}F]$ FACH using a mesylate precursor showed a high yield of  $43 \pm 8\%$ , other mesylate precursors yielded results (6-35%) that are comparable to those reported for **AV-105** (14-31%).<sup>[1][2][3][4]</sup> This highlights that the structure of the molecule being labeled is a more significant determinant of yield than the specific choice between a tosylate or mesylate leaving group.
- **Protocols and Purification:** A notable difference in the cited examples is the purification method. The synthesis of  $[^{18}F]$ florbetapir from **AV-105** has been optimized for simpler solid-phase extraction (SPE) purification on automated modules.<sup>[2]</sup> In contrast, many syntheses involving mesylate precursors still rely on semi-preparative HPLC, which can be more time-consuming but offers higher purification power.<sup>[5]</sup> This is less a feature of the leaving group itself and more a reflection of the maturity and optimization of a specific tracer's production process.

## Conclusion

Both **AV-105** (a tosylate precursor) and the general class of mesylate precursors are robust and reliable options for the synthesis of  $[^{18}F]$ -labeled PET radiotracers via nucleophilic substitution.

- **Performance:** Quantitative metrics such as radiochemical yield and purity are comparable and are highly dependent on the specific molecular target, reaction conditions, and degree of process optimization rather than an inherent superiority of one leaving group over the other.
- **Methodology:** The underlying radiochemical methodology is virtually identical, involving the activation of  $[^{18}F]$ fluoride followed by a substitution reaction at an elevated temperature.

- **Selection Criteria:** The decision to use a tosylate versus a mesylate precursor should be based on factors such as the ease of precursor synthesis, precursor stability, and the specific requirements of the target radiotracer.

For researchers and drug developers, both types of precursors represent viable and effective tools. The focus should be on optimizing the reaction conditions—including solvent, temperature, time, and purification method—for the specific molecule of interest to achieve the desired yield, purity, and specific activity.

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